molecular formula C21H14F3NS B8465243 6-Methyl-2-[2-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-1,3-benzothiazole CAS No. 820241-05-2

6-Methyl-2-[2-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-1,3-benzothiazole

Cat. No. B8465243
M. Wt: 369.4 g/mol
InChI Key: FHIYPCCIYUCNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07417065B2

Procedure details

A microwave vial is charged with 2-(4-chloro-3-trifluoromethyl-phenyl)-6-methylbenzothiazole (170 mg, 0.519 mmol), phenylboronic acid (95 mg, 1.5 eq.), KF (90 mg, 3 eq.), Pd(OAc)2 (6 mg, 5 mol %), (dicyclohexylphosphino)biphenyl (18 mg, 10 mol %) and THF (0.5 mL). The mixture is heated to 120° C. for 30 minutes using microwave irradiation. The mixture is then filtered through celite and washed with EtOAc. The filtrate is concentrated and purified by column chromatography (EtOAc/Hexane, 5/95) to give 120 mg (63%) of 6-methyl-2-(2-trifluoromethyl-biphenyl-4-yl)benzothiazole.
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][C:10]3[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:4][C:3]=1[C:18]([F:21])([F:20])[F:19].[C:22]1(B(O)O)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[F-].[K+].C1(P(C2C=CC=CC=2C2C=CC=CC=2)C2CCCCC2)CCCCC1>CC([O-])=O.CC([O-])=O.[Pd+2].C1COCC1>[CH3:17][C:15]1[CH:14]=[CH:13][C:11]2[N:12]=[C:8]([C:5]3[CH:6]=[CH:7][C:2]([C:22]4[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=4)=[C:3]([C:18]([F:21])([F:20])[F:19])[CH:4]=3)[S:9][C:10]=2[CH:16]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C=1SC2=C(N1)C=CC(=C2)C)C(F)(F)F
Name
Quantity
95 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
90 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
18 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
6 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
microwave irradiation
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered through celite
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (EtOAc/Hexane, 5/95)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(N=C(S2)C2=CC(=C(C=C2)C2=CC=CC=C2)C(F)(F)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.